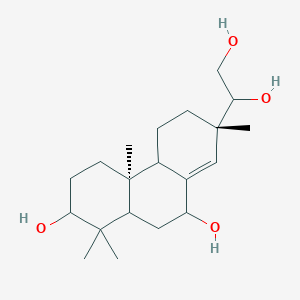
(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxydarutigenol is a natural product that belongs to the class of compounds known as diterpenoids. It is a white crystalline solid that is non-volatile at room temperature. The molecular formula of 7-Hydroxydarutigenol is C20H34O4, and its molecular weight is 338.48 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Hydroxydarutigenol can be synthesized through chemical reactions involving the appropriate precursors. The synthetic routes typically involve multiple steps, including oxidation and reduction reactions, to achieve the desired structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of 7-Hydroxydarutigenol can be achieved through extraction from natural sources or through chemical synthesis. One common method involves extracting the compound from plants belonging to the genus Siegesbeckia, such as Siegesbeckia orientalis . The extraction process involves using organic solvents like chloroform, dichloromethane, and ethyl acetate to isolate the compound from the plant material.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxydarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 7-Hydroxydarutigenol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving 7-Hydroxydarutigenol depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Hydroxydarutigenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it may interfere with the signaling pathways that regulate cell growth and proliferation, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 7-Hydroxydarutigenol include other diterpenoids such as:
- 7-Hydroxyrosmanol
- 7-Hydroxyabietic acid
- 7-Hydroxydehydroabietic acid
Uniqueness
What sets 7-Hydroxydarutigenol apart from these similar compounds is its unique structure and specific biological activities. While other diterpenoids may share some structural similarities, 7-Hydroxydarutigenol’s distinct hydroxylation pattern and its specific interactions with molecular targets make it a compound of particular interest in scientific research .
Propiedades
Fórmula molecular |
C20H34O4 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol |
InChI |
InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13?,14?,15?,16?,17?,19-,20-/m0/s1 |
Clave InChI |
BIPACBIPISLDRK-QORURNSVSA-N |
SMILES isomérico |
C[C@@]1(CCC2C(=C1)C(CC3[C@]2(CCC(C3(C)C)O)C)O)C(CO)O |
SMILES canónico |
CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



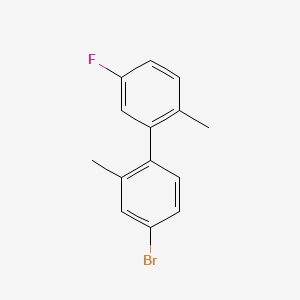

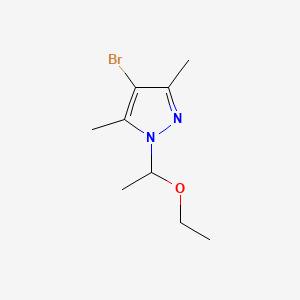
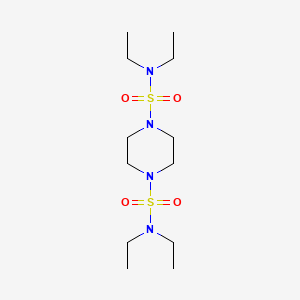
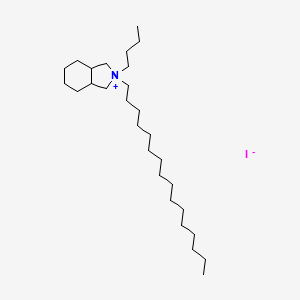
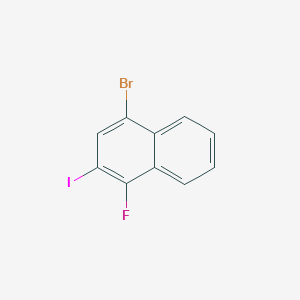
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
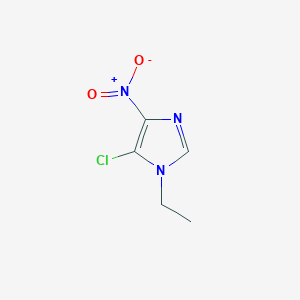

![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
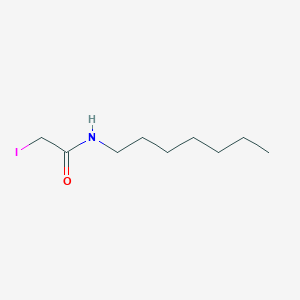
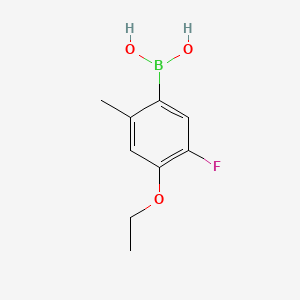
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
